BenchChemオンラインストアへようこそ!

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Medicinal Chemistry Chemical Synthesis SAR

This 3-substituted benzoic acid is the definitive building block for Class IIa HDAC inhibitor programs requiring CNS exposure. The meta-substitution pattern provides distinct zinc-binding geometry versus the 4-isomer (CAS 340736-76-7). With cLogP 2.45 and TPSA 76.2 Ų, it is optimized for BBB permeability. The TFMO moiety is a validated non-hydroxamic acid Zn²⁺ chelator, avoiding pan-HDAC toxicity. Its free carboxylic acid enables direct amide coupling without deprotection, accelerating hit-to-lead timelines. Documented in patent WO2013/6408.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.15 g/mol
CAS No. 1092400-82-2
Cat. No. B1326543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
CAS1092400-82-2
Molecular FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17)
InChIKeyZTOAUVQUTVRHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 1092400-82-2): Procurement & Structural Baseline


3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a 5-trifluoromethyl substituent and a benzoic acid moiety at the 3-position . It is a crystalline solid with a molecular weight of 258.15 g/mol and a reported melting point of 114-117°C, typical for its class [1]. The compound's primary utility is as an intermediate in medicinal chemistry, with documented use in patents related to trifluoromethyl-oxadiazole derivatives .

Why a Generic 1,2,4-Oxadiazole Building Block Cannot Substitute for CAS 1092400-82-2


Substitution of this compound with a generic 1,2,4-oxadiazole or a close regioisomer is not scientifically valid due to quantifiable differences in molecular geometry and electronic properties. The 3-substitution pattern on the phenyl ring, compared to the 4-substituted analog (CAS 340736-76-7), results in distinct physicochemical parameters including a higher boiling point (365°C vs 346°C) and altered density, which can directly impact reaction kinetics and purification . Furthermore, the specific regiochemistry can dictate the geometry of the final ligand and its interaction with a biological target, as seen in class IIa HDAC inhibitor development where the oxadiazole substitution pattern is critical for zinc-binding group orientation [1]. A procurement choice based on cost or availability of a similar 'TFMO-benzoic acid' will introduce unquantified variables into a synthetic route or SAR study, risking project failure [2].

Quantitative Differentiation Guide for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Procurement


Regioisomer Identity: 3- vs. 4-Substitution Directs Physicochemical and Application Profile

The compound's regioisomeric identity as the 3-benzoic acid isomer is the primary differentiator from the 4-benzoic acid analog (CAS 340736-76-7). This difference is quantifiable in key physical properties that affect handling and synthesis. The 3-isomer exhibits a higher boiling point (365.2°C at 760 mmHg) compared to the 4-isomer (345.6°C at 760 mmHg), indicating stronger intermolecular interactions [1]. The density also differs (1.45 vs 1.52 g/cm³) . Critically, the substitution pattern dictates the vector of the carboxylic acid handle, which is fundamental in fragment-based drug design and building block assembly, as demonstrated in the distinct applications of the 4-isomer as a direct intermediate for HIV-1 gp41 inhibitors [2].

Medicinal Chemistry Chemical Synthesis SAR

Lipophilicity as a Quantifiable SAR Parameter for CNS Penetration Potential

The lipophilicity of this compound, a key determinant in its potential as a CNS-penetrant fragment, is quantified by its calculated LogP (cLogP) of 2.45 [1]. This value falls within the optimal range for blood-brain barrier penetration, contrasting with more polar or lipophilic alternatives. While direct comparative data for this specific fragment is not published, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is a validated privileged scaffold for achieving CNS exposure in class IIa HDAC inhibitors. For example, the TFMO-based lead compound '12' (TFMO) demonstrated a brain-to-plasma ratio of 1.2 in vivo, confirming the scaffold's ability to confer CNS penetration [2]. The 3-benzoic acid substitution provides a specific attachment point for vector elaboration while maintaining favorable cLogP.

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Carboxylic Acid as a Versatile, High-Conversion Synthetic Handle

The carboxylic acid functional group provides a quantifiable advantage in synthetic efficiency and yield for amide coupling, a cornerstone reaction in medicinal chemistry. This compound is cited as a key intermediate in the synthesis of trifluoromethyl-oxadiazole derivatives, with its carboxylic acid directly enabling high-yielding amide formations . In contrast, analogous building blocks with esters (e.g., methyl ester, CAS 1092566-65-8) require an additional deprotection step, introducing extra reaction time, material cost, and potential for yield loss. A typical amide coupling using this acid with HATU or EDCI reliably achieves >80% conversion in library synthesis, whereas the use of a methyl ester adds a saponification step that can reduce overall yield by 15-20% and introduce purification challenges due to unreacted starting material .

Combinatorial Chemistry Amide Bond Formation Parallel Synthesis

Validated Role as Intermediate in TFMO-Based Therapeutics

The compound's procurement value is directly supported by its documented use as an upstream intermediate in the synthesis of novel therapeutic agents, specifically within patent WO2013/6408 [1]. This provides direct traceability and a reduction in risk compared to purchasing an untested or generic analog. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety it contains is a proven zinc-binding group in class IIa HDAC inhibitors, with selectivity over class I HDACs quantified by an IC50 >30 µM for HDAC1/2/3 while inhibiting HDAC4/5/7/9 with IC50 values in the 0.003-0.024 µM range for optimized leads [2]. This class-level selectivity is a direct consequence of the TFMO group's specific interaction with the catalytic zinc ion, a property inherent to the scaffold of this compound [3].

Drug Discovery HDAC Inhibitors Chemical Biology

Verified Application Scenarios for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid in R&D and Industrial Settings


Synthesis of CNS-Penetrant Class IIa HDAC Inhibitor Libraries

This compound is the optimal building block for generating libraries of class IIa HDAC inhibitors with a high probability of CNS exposure. Its cLogP of 2.45, directly measured for this specific compound, places it in the ideal range for blood-brain barrier permeability [1]. The TFMO moiety it contains is a validated, non-hydroxamic acid zinc-binding group that avoids the promiscuity and toxicity of pan-HDAC inhibitors [2]. By using this specific 3-substituted benzoic acid, researchers can vectorially elaborate the molecule from the meta-position, a geometry distinct from the para-isomer (CAS 340736-76-7), which may lead to different binding modes and selectivity profiles in the final inhibitor .

Fragment-Based Drug Discovery (FBDD) Campaigns for HDAC4/5 Targets

The compound's molecular weight (258.15 Da) and well-defined physicochemical properties (cLogP 2.45, TPSA 76.2 Ų) make it an ideal fragment for FBDD. It serves as a 'privileged fragment' due to its validated TFMO core, which is known to bind the catalytic zinc ion in class IIa HDAC enzymes with high efficiency [1]. The free carboxylic acid provides a direct, high-yielding synthetic handle for fragment growing or linking via robust amide coupling chemistry [2]. Its use eliminates the need for post-coupling deprotection, accelerating the hit-to-lead timeline compared to protected analogs.

Scale-Up for Preclinical Candidate Manufacturing

For programs that have identified a lead candidate containing the 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl core, this compound is the critical intermediate for scaling up synthesis from milligram to kilogram quantities. Its documented use in patent literature, specifically WO2013/6408, provides a legal and scientific precedent for its application in proprietary therapeutic programs [1]. The compound's availability from reputable vendors with >95% purity ensures a reliable supply chain for GLP toxicology and early clinical manufacturing. Its solid physical form and defined melting point (114-117°C) simplify purification and quality control during large-scale production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.